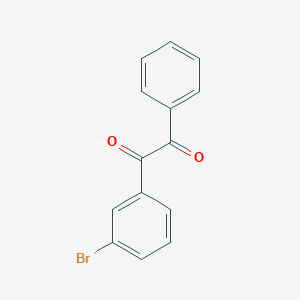

1-(3-Bromophenyl)-2-phenylethane-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO2/c15-12-8-4-7-11(9-12)14(17)13(16)10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYUGBZYQXRFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504011 | |

| Record name | 1-(3-Bromophenyl)-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40396-54-1 | |

| Record name | (3-Bromophenyl)phenylethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40396-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)-2-phenylethane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Safety & Handling Guide: 1-(3-Bromophenyl)-2-phenylethane-1,2-dione

[1][2]

Executive Summary & Chemical Identity[1][2][3]

1-(3-Bromophenyl)-2-phenylethane-1,2-dione is an asymmetrical

Unlike standard commodity chemicals, this compound requires nuanced handling due to its potential for electrophilic conjugation with biological nucleophiles.[2] This guide synthesizes standard safety protocols with field-proven experimental insights to ensure both personnel safety and reaction integrity.

Chemical Constants Table[1][2][3]

| Property | Value | Notes |

| CAS Number | 40396-54-1 | Unique identifier |

| Molecular Formula | Halogenated aromatic diketone | |

| Molecular Weight | 289.13 g/mol | |

| Physical State | Solid (Crystalline) | Typically yellow/pale-yellow |

| Solubility | DCM, DMSO, Acetone | Poorly soluble in water |

| Reactive Group | Susceptible to nucleophilic attack |

Hazard Identification & Mechanistic Toxicology[1][7][8]

GHS Classification: Warning Signal Word: WARNING[2][3][4][5][6]

The safety profile of 3-bromobenzil is governed by two structural features: the electrophilic dicarbonyl core and the lipophilic bromophenyl ring .[2][1]

H-Statement Analysis

-

H302 (Harmful if swallowed): The lipophilicity provided by the bromine atom enhances membrane permeability, potentially increasing systemic bioavailability compared to non-halogenated analogues.

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The

-dicarbonyl functionality is reactive toward surface proteins (amines and thiols) in the stratum corneum and mucous membranes, leading to contact dermatitis and irritation.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

H335 (May cause respiratory irritation): Inhalation of dust triggers mucosal irritation via similar protein-conjugation mechanisms.[2][1]

Toxicological Insight (Senior Scientist Note)

While specific

Handling, Storage, & Stability Protocols

Storage Architecture

-

Temperature: Room Temperature (

). -

Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term purity is critical.[2] While benzils are relatively stable, the 3-bromo substituent can be sensitive to radical formation under intense UV light.[1]

-

Container: Amber glass vials to prevent photochemical degradation (homolytic cleavage of the C-Br bond or Norrish type reactions).[2][1]

Experimental Handling (The "Why" Behind the Protocol)

-

Moisture Control: Although less hygroscopic than aliphatic ketones, the dicarbonyl region can form hydrates or hemiacetals in the presence of moisture and acid/base catalysts. Protocol: Always re-seal containers immediately.

-

Solvent Selection: Avoid protic solvents (methanol/ethanol) if storing solutions for extended periods, as hemiacetal formation can shift equilibrium.[2] Preferred solvents for stock solutions: DMSO (for bio-assays) or Dichloromethane (DCM) for synthesis.

Emergency Response & First Aid

This section outlines self-validating response systems. A "self-validating" step implies checking for a specific physiological endpoint to confirm the treatment's efficacy.[2][1]

| Exposure Route | Immediate Action | Self-Validating Check |

| Eye Contact | Rinse with water for 15+ mins.[2] Lift eyelids. | Check: Is the gritty sensation gone? If pain persists >20 mins, seek medical aid. |

| Skin Contact | Wash with soap and water.[3][4][5] Do not use alcohol (increases absorption). | Check: Is the yellow discoloration removed? If redness spreads, consult a physician. |

| Inhalation | Move to fresh air.[3][4][5][7][8] Loosen clothing.[4][7][8][9] | Check: Can the victim take a deep breath without coughing? If wheezing occurs, administer oxygen.[2] |

| Spill Cleanup | Dampen solid with inert oil/glycol to prevent dust, then sweep.[2] | Verify: Surface should be wiped with acetone to remove residual yellow trace. |

Technical Application: Synthesis & Heterocycle Formation

As a Senior Scientist, it is critical to understand why we use this compound. It is a "linchpin" intermediate. The electron-withdrawing bromine atom at the meta position deactivates the ring slightly, influencing the kinetics of subsequent condensation reactions.[2][1]

Workflow 1: Synthesis of 3-Bromobenzil

The most robust route involves the oxidation of the corresponding benzoin.[2][1]

-

Precursor: 1-(3-Bromophenyl)-2-hydroxy-2-phenylethanone (3-Bromobenzoin).[2][1]

-

Oxidant: Copper(II) acetate / Ammonium nitrate (catalytic) or DMSO/

. -

Purification: Recrystallization from Ethanol/Water.

Workflow 2: Quinoxaline Formation (The "Killer App")

The primary utility of 3-bromobenzil is reacting with 1,2-diaminobenzene derivatives to form quinoxalines, which are privileged scaffolds in oncology (kinase inhibitors).[2][1]

Protocol:

-

Dissolve 1.0 eq of 1-(3-Bromophenyl)-2-phenylethane-1,2-dione in Ethanol or Acetic Acid.[2][1]

-

Reflux for 2-4 hours.

-

Observation: Color change from yellow (diketone) to precipitate (quinoxaline).

-

Validation: TLC (diketone spot disappears).

Visualizing the Pathway

The following diagram illustrates the synthesis logic and downstream application.

Caption: Synthetic workflow from aldehyde precursor to bioactive heterocycles via the 3-bromobenzil intermediate.

Disposal & Environmental Considerations

Halogenated Waste Rule: Because this compound contains Bromine, it cannot be disposed of in standard organic waste streams in many jurisdictions.[2] It must be segregated into Halogenated Organic Waste .

-

Segregation: Do not mix with acetone/non-halogenated solvents if your facility pays a premium for halogenated waste disposal.

-

Quenching: Small amounts can be treated with sodium borohydride (

) to reduce the dicarbonyl to the diol, reducing reactivity before disposal, though the bromine remains. -

Aquatic Toxicity: H411 (Toxic to aquatic life with long lasting effects) is implied for halogenated aromatics. Zero discharge to drains is mandatory.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: 1-(3-Bromophenyl)-2-phenylethane-1,2-dione. Retrieved from [2][1]

-

PubChem. (n.d.). Compound Summary: Benzil Derivatives. National Library of Medicine. Retrieved from [2][1]

-

Fisher Scientific. (2023). Generic Safety Data Sheet for Halogenated Benzils. Retrieved from [2][1]

-

BLD Pharm. (2023). Product Information: 1-(3-Bromophenyl)-2-phenylethane-1,2-dione.[2][10][11] Retrieved from [2][1]

-

NIST Chemistry WebBook. (2023). Ethanone, 1-(3-bromophenyl)- (Precursor Data). Retrieved from [1]

Sources

- 1. Ethanone, 1-(3-bromophenyl)- [webbook.nist.gov]

- 2. 1-(3-Bromophenyl)-2-phenylethane-1,2-dione | 40396-54-1 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1-(4-Bromophenyl)-2-phenylethane-1,2-dione | 39229-12-4 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 1-(3-Bromophenyl)-2-phenylethane-1,2-dione | 40396-54-1 [sigmaaldrich.cn]

- 11. 40396-54-1|1-(3-Bromophenyl)-2-phenylethane-1,2-dione|BLD Pharm [bldpharm.com]

Unveiling the Electronic Landscape: A Technical Guide to Meta-Substituted Benzil Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of meta-substituted benzil derivatives. Benzil (1,2-diphenylethane-1,2-dione) and its analogs are of significant interest due to their rich photophysical and electrochemical behavior, which is intricately modulated by the nature and position of substituents on the phenyl rings. While para-substitution has been extensively studied, the nuanced effects of meta-substitution offer a unique avenue for fine-tuning molecular properties. This guide delves into the synthesis, experimental characterization, and theoretical modeling of these compounds, offering field-proven insights and detailed protocols for researchers in materials science and drug development.

Introduction: The Significance of Meta-Substitution in Benzil Scaffolds

Benzil derivatives are versatile building blocks in organic synthesis and have garnered attention for their applications as photoinitiators, therapeutic agents, and components in functional materials.[1] The electronic properties of these molecules, governed by the interplay of two benzoyl moieties, are highly sensitive to aromatic substitution. Meta-substitution, in particular, provides a fascinating case study in substituent effects. Unlike para-substituents, which can directly participate in resonance with the carbonyl groups, meta-substituents primarily exert their influence through inductive effects and modulation of the overall π-system.[2][3] This subtle perturbation allows for a more controlled tuning of the electronic landscape, impacting everything from absorption and emission characteristics to redox potentials. Understanding these structure-property relationships is paramount for the rational design of novel benzil-based compounds with tailored functionalities.

Synthesis of Meta-Substituted Benzil Derivatives

A common and effective route to synthesize meta-substituted benzil derivatives involves the organocatalytic pinacol coupling of the corresponding meta-substituted benzaldehydes, followed by oxidation.[4]

General Synthesis Protocol

A two-step synthetic protocol is typically employed:

-

Pinacol Coupling of Meta-Substituted Benzaldehydes: This step involves the reductive coupling of two molecules of a meta-substituted benzaldehyde to form a 1,2-diol.

-

Oxidation of the Diol: The resulting diol is then oxidized to the corresponding benzil derivative.

This method is advantageous due to its versatility in accommodating a wide range of functional groups at the meta position.[4]

Experimental Characterization of Electronic Properties

A multi-faceted experimental approach is necessary to fully elucidate the electronic properties of meta-substituted benzil derivatives. This typically involves a combination of UV-Vis spectroscopy, photoluminescence spectroscopy, and cyclic voltammetry.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectra of benzil derivatives are characterized by π → π* and n → π* transitions.[5] The position and intensity of these absorption bands are influenced by the electronic nature of the meta-substituent and the polarity of the solvent.[6]

-

Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the meta-substituted benzil derivative in a UV-grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane). Ensure the solvent does not absorb in the spectral region of interest.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matched quartz cuvette with the sample solution.

-

Set the desired wavelength range (e.g., 200-600 nm).

-

-

Data Acquisition:

-

Record the baseline with the solvent-filled cuvettes in both beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) for each electronic transition.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

The choice of solvent is critical as it can influence the position of the absorption bands. A systematic study using solvents of varying polarity can provide valuable information about the nature of the electronic transitions.[7]

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a powerful technique to investigate the emissive properties of meta-substituted benzil derivatives, which can exhibit both fluorescence and phosphorescence. The position, intensity (quantum yield), and lifetime of the emission are highly sensitive to the nature of the substituent and the molecular environment.[4]

-

Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent, similar to UV-Vis spectroscopy. For phosphorescence measurements, degassing the solution by bubbling with an inert gas (e.g., argon) is often necessary to remove dissolved oxygen, a known quencher of triplet states.

-

Instrument Setup:

-

Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a detector.

-

Set the excitation wavelength (typically at or near the λmax determined by UV-Vis spectroscopy).

-

Set the emission wavelength range.

-

-

Data Acquisition:

-

Record the emission spectrum of the sample.

-

To determine the fluorescence quantum yield (ΦF), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Calculate the fluorescence quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of molecules, providing information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For benzil derivatives, the reduction of the dicarbonyl moiety is a key electrochemical process.[8]

-

Electrochemical Cell Setup:

-

A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[9]

-

-

Solution Preparation:

-

Dissolve the meta-substituted benzil derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆). The supporting electrolyte is crucial to ensure conductivity of the solution.[10]

-

Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Scan the potential from an initial value to a final value and back again. The scan rate (e.g., 100 mV/s) is an important experimental parameter.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Determine the reduction and oxidation potentials from the cyclic voltammogram.

-

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, often referenced to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

-

Theoretical Modeling: A Computational Approach

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules.[11] For meta-substituted benzil derivatives, DFT calculations can provide valuable insights that complement experimental findings.

Computational Protocol

-

Molecular Geometry Optimization:

-

The first step is to obtain the optimized ground-state geometry of the molecule. A common and reliable method is to use the B3LYP functional with a suitable basis set, such as 6-311+G(d,p).[11]

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Calculation of Electronic Properties:

-

From the optimized geometry, various electronic properties can be calculated, including:

-

HOMO and LUMO energy levels.

-

The HOMO-LUMO energy gap.

-

Simulated UV-Vis spectra using Time-Dependent DFT (TD-DFT).

-

Molecular electrostatic potential (MEP) maps to visualize the charge distribution.

-

-

Workflow for Computational Analysis

Sources

- 1. Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents | Sirte University Scientific Journal [journal.su.edu.ly]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 6. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the Benzoin Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Photochemical Properties of Brominated Benzil Compounds: A Technical Guide

This technical guide details the photochemical and photophysical properties of brominated benzil compounds, with a specific focus on 4,4'-dibromobenzil . It is designed for researchers in photochemistry, materials science, and drug discovery.[1]

Executive Summary & Chemical Architecture

Benzil (1,2-diphenylethane-1,2-dione) serves as a fundamental chromophore in organic photochemistry.[1] The introduction of bromine atoms, particularly at the para positions (4,4'-dibromobenzil), drastically alters its photophysical landscape through the Heavy Atom Effect (HAE) .

While unsubstituted benzil is a canonical triplet sensitizer, brominated derivatives exhibit accelerated intersystem crossing (ISC) rates and enhanced phosphorescence, even at room temperature in specific matrices. This guide explores the mechanistic underpinnings of these shifts and their practical utility in Photodynamic Therapy (PDT) and radical polymerization .

Structural Specifications

| Property | Data (4,4'-Dibromobenzil) | Context |

| CAS Number | 35578-47-3 | |

| Molecular Formula | ||

| Molecular Weight | 368.02 g/mol | Significant increase over Benzil (210.23 g/mol ) |

| Chromophore | Responsible for visible light absorption (n | |

| Key Substituent | Bromine (Z=35) | Induces Spin-Orbit Coupling (SOC) |

Photophysical Properties: The Heavy Atom Effect

The defining characteristic of brominated benzils is the perturbation of spin-selection rules. The high nuclear charge of bromine enhances Spin-Orbit Coupling (SOC), mixing singlet and triplet states.

Absorption Characteristics

Like the parent benzil, 4,4'-dibromobenzil displays two primary absorption bands:[1]

-

High Energy (

): Located in the UV-C/B region (~260–300 nm).[1] High molar absorptivity ( -

Low Energy (

): A forbidden transition located in the UV-A/Visible region (~370–400 nm).[1] This band is responsible for the compound's yellow color and is the primary excitation window for most photochemical applications.

Excited State Dynamics (Jablonski Pathway)

Upon excitation into the Singlet state (

This "ultrafast" ISC effectively quenches fluorescence, making the triplet state the sole reactive manifold.

Visualization: Heavy-Atom Modified Jablonski Diagram

Figure 1: Modified Jablonski diagram illustrating the dominance of Intersystem Crossing (ISC) driven by bromine substituents.

Photochemical Reactivity & Mechanisms[1][5][6]

Once in the triplet manifold (

Pathway A: Norrish Type I Cleavage (Homolysis)

In inert solvents, the

-

Product: 4-Bromobenzoyl radicals.[1]

-

Utility: These radicals are potent initiators for free-radical polymerization of acrylates.[1] The bromine substituent stabilizes the radical slightly relative to the parent benzoyl radical but maintains high reactivity.

Pathway B: Hydrogen Abstraction (Reduction)

In the presence of hydrogen donors (e.g., alcohols, ethers, amines), the triplet benzil abstracts a hydrogen atom.

-

Intermediate: Ketyl Radical.[1]

-

Observation: This species is transiently observable in Laser Flash Photolysis (LFP) around 350-400 nm.[1]

Pathway C: Photosensitized Singlet Oxygen Generation

In aerated solutions, energy transfer to ground-state oxygen (

-

Relevance: This is the core mechanism for Photodynamic Therapy (PDT) .[1] The heavy atom effect increases the triplet quantum yield (

), theoretically maximizing singlet oxygen production per photon absorbed.

Experimental Protocols

Synthesis of 4,4'-Dibromobenzil

Rationale: Direct bromination of benzil is difficult to control.[1] The oxidation of the corresponding benzoin is the industry-standard route for high purity.

Reagents:

-

4,4'-Dibromobenzoin (10 mmol)[1]

-

Ammonium Nitrate (15 mmol)[1]

-

Copper(II) Acetate (0.2 mmol, Catalyst)[1]

-

Acetic Acid (80% aq.[1] solution, 25 mL)

Workflow:

-

Dissolution: Charge a 100 mL Round Bottom Flask (RBF) with 4,4'-dibromobenzoin and acetic acid. Heat to 60°C to dissolve.

-

Catalysis: Add Copper(II) acetate and Ammonium Nitrate.

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 1.5 - 2.0 hours.

-

Precipitation: Cool the solution to Room Temperature (RT). Pour into 100 mL ice-water with stirring.

-

Purification: Filter the yellow precipitate. Recrystallize from Ethanol or Acetic Acid.[1]

Laser Flash Photolysis (LFP) Setup

Rationale: To measure the triplet lifetime (

Parameters:

-

Excitation Source: Nd:YAG Laser (355 nm, 3rd harmonic).[1]

-

Note: 355 nm excites the

band effectively.[1]

-

-

Pulse Width: 5–10 ns.

-

Probe Light: 150W Xenon Arc Lamp (pulsed).

-

Detection: PMT coupled to a monochromator (set to 400–800 nm).

Procedure:

-

Prepare a

solution of 4,4'-dibromobenzil in Acetonitrile (MeCN). -

Degassing (Critical): Oxygen quenches the triplet state at a diffusion-controlled rate (

).[1] Bubble with Argon for 20 mins. -

Measurement: Fire laser pulse. Record transient absorption decay at 480 nm (typical T-T absorption max for benzils).[1]

-

Analysis: Fit decay to a first-order exponential:

[1]

Applications in Drug Development & Materials[7]

Photodynamic Therapy (PDT) Agents

Brominated benzils are being investigated as "heavy-atom-free" (metal-free) photosensitizers, although they contain halogens.[1]

-

Mechanism: The high yield of

induces cytotoxicity in tumor cells via oxidative stress. -

Advantage: Unlike porphyrins, benzils are smaller and more lipophilic, potentially altering cellular uptake profiles.[1]

Photoinitiators

In dental resins and 3D printing resins, 4,4'-dibromobenzil acts as a Type II photoinitiator (when combined with an amine synergist).[1]

-

Benefit: The bromine atoms shift the absorption slightly red (bathochromic), potentially allowing for better curing depth with 405 nm LED sources compared to unsubstituted benzil.

Visualization: Reaction Pathways[1]

Figure 2: Divergent photochemical pathways utilized in materials science (left) and medicine (right).[1]

References

-

Synthesis and luminescence properties of substituted benzils. Nature Scientific Reports. (2023).[1] Detailed analysis of crystal state phosphorescence in ortho- and para-substituted benzils.

-

Laser flash photolysis and triplet states. Journal of the Chemical Society. Foundational techniques for analyzing benzil triplet lifetimes.

-

Continuous photochemical benzylic bromination. Green Chemistry. Context on bromination precursors and radical mechanisms.

-

4,4'-Dibromobenzil Properties. PubChem. Chemical and physical property database. [1]

-

Heavy Atom Effect in Organic Phosphorescence. Journal of Materials Chemistry C. Mechanisms of bromine-induced phosphorescence enhancement.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 6-(3-Bromophenyl)quinoxaline Scaffolds

Target Molecule: 2-(3-Bromophenyl)-3-phenylquinoxaline Precursor: 1-(3-Bromophenyl)-2-phenylethane-1,2-dione (CAS: 40396-54-1) Primary Application: Pharmacophore generation, Palladium-catalyzed cross-coupling precursors.

Executive Summary & Strategic Significance

This guide details the synthesis of 2-(3-bromophenyl)-3-phenylquinoxaline , a "privileged structure" in medicinal chemistry. Quinoxalines are potent bioactive pharmacophores found in antitumor (e.g., Levomycin), antiviral, and kinase-inhibitory agents.[1]

The specific utilization of 1-(3-Bromophenyl)-2-phenylethane-1,2-dione as the starting material is strategic. Unlike symmetric benzils, this unsymmetrical diketone installs a meta-bromo functional handle on the quinoxaline core. This handle is chemically orthogonal to the nitrogen heterocycle, enabling high-fidelity downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Heck cross-couplings without interfering with the quinoxaline ring assembly.

Key Technical Advantages[1][2]

-

Regiocontrol: Reaction with symmetric o-phenylenediamine yields a single regioisomer.

-

Green Chemistry: The recommended Iodine-catalyzed protocol operates at mild temperatures with high atom economy.

-

Scalability: The robust condensation mechanism allows for gram-scale synthesis with minimal purification.

Mechanistic Insight

The formation of the quinoxaline ring proceeds via a double condensation (Schiff base formation) between the 1,2-dicarbonyl and the 1,2-diamine. While the reaction can proceed thermally, Lewis acids (like

Reaction Pathway (DOT Visualization)

Caption: Step-wise condensation mechanism. Acidic activation accelerates the initial nucleophilic attack of the amine on the ketone.

Experimental Protocols

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass (for 1 mmol scale) | Role |

| 1-(3-Bromophenyl)-2-phenylethane-1,2-dione | 289.13 | 1.0 | 289 mg | Limiting Reagent |

| o-Phenylenediamine | 108.14 | 1.1 | 119 mg | Nucleophile |

| Iodine ( | 253.81 | 0.05 | 13 mg | Catalyst (Method A) |

| Ethanol (EtOH) | 46.07 | Solvent | 5 mL | Solvent |

| Glacial Acetic Acid | 60.05 | Solvent | 5 mL | Solvent/Cat (Method B) |

Method A: Iodine-Catalyzed (Green & High-Throughput)

Recommended for library generation and rapid screening.

-

Preparation: In a 20 mL scintillation vial or round-bottom flask, dissolve 1-(3-Bromophenyl)-2-phenylethane-1,2-dione (289 mg, 1.0 mmol) and o-phenylenediamine (119 mg, 1.1 mmol) in Ethanol (5 mL).

-

Catalysis: Add molecular Iodine (13 mg, 5 mol%). The solution will darken immediately.

-

Reaction: Stir at Room Temperature for 10–30 minutes.

-

Note: If precipitation is slow, mild heating (40°C) can be applied.

-

Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The starting dione (yellow) should disappear.

-

-

Quench: Add 5% aqueous

(sodium thiosulfate) dropwise until the iodine color fades (solution turns pale yellow/white precipitate). -

Workup: Pour the mixture into ice-water (20 mL). The product will precipitate as a solid.

-

Isolation: Filter the solid, wash with cold water (3 x 5 mL), and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Method B: Acid-Mediated Reflux (Robust/Scale-Up)

Recommended for gram-scale synthesis or impure starting materials.

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add the dione (1.0 equiv) and diamine (1.1 equiv) to Glacial Acetic Acid (5 mL per mmol).

-

Reflux: Heat the mixture to reflux (118°C) for 1–2 hours.

-

Cooling: Allow the reaction to cool to room temperature. The product often crystallizes directly from the acetic acid upon cooling.

-

Precipitation: Pour the reaction mixture into crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Neutralization (Optional but recommended): Neutralize carefully with saturated

to remove trapped acid traces. -

Filtration: Collect the solid by vacuum filtration. Recrystallize from hot Ethanol if necessary.

Workflow & Decision Tree

Caption: Operational workflow for selecting and executing the synthesis based on scale and speed requirements.

The Self-Validating System: QC & Troubleshooting

To ensure scientific integrity, the product must be validated using the following criteria. The presence of the bromine atom provides a unique mass spectrometric signature.

Validation Criteria Table

| Analytical Method | Observation | Interpretation |

| TLC | Disappearance of yellow dione spot. | Completion of reaction. |

| 1H NMR | Disappearance of broad singlet (~4-6 ppm). | Loss of Diamine |

| 1H NMR | Downfield shift of aromatics (7.5 - 8.5 ppm). | Formation of the electron-deficient quinoxaline ring. |

| MS (ESI/EI) | M+ and (M+2)+ peaks of equal intensity. | CRITICAL: Confirms presence of one Bromine atom (Isotopes |

Troubleshooting Guide

-

Problem: Reaction is sluggish (TLC shows starting material after 30 min).

-

Solution: In Method A, add 1-2 drops of DMSO to improve solubility of the dione, or switch to Method B (Reflux).

-

-

Problem: Product is oily or sticky.

-

Solution: Recrystallize from hot Ethanol/Water (9:1). Quinoxalines are typically highly crystalline.

-

Downstream Application: Suzuki-Miyaura Coupling

The 3-bromo substituent is the key value driver here. It allows the quinoxaline to serve as an electrophile in cross-coupling.

Standard Protocol for Functionalization:

-

Reactants: 2-(3-Bromophenyl)-3-phenylquinoxaline (1 equiv) + Aryl Boronic Acid (1.2 equiv).

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.

-

Conditions: Heat at 80–100°C under Argon for 4–12 hours.

-

Result: A biaryl quinoxaline library member.

References

-

Bhatia, R. et al. (2023).[2][3][4] "Methods of Preparation of Quinoxalines." Encyclopedia. Available at: [Link]

-

More, S.V. et al. (2007). "An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines." Molecules. Available at: [Link]

-

Guo, X-X. et al. (2017).[1] "Synthesis of quinoxalines through iodine-catalyzed one-pot annulation." Journal of Asian Natural Products Research. Available at: [Link][2]

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromobenzil

Executive Summary & Scientific Rationale

The "Janus" Scaffold

3-Bromobenzil (1-(3-bromophenyl)-2-phenylethane-1,2-dione) represents a critical "Janus" scaffold in medicinal chemistry. Unlike symmetric benzils, the 3-bromo derivative allows for the controlled, asymmetric functionalization of the diaryl-1,2-diketone core. This asymmetry is vital for synthesizing highly selective kinase inhibitors (via quinoxaline derivatives) and solvatochromic dyes (via imidazole derivatives).

The Challenge: The Electrophilic Trap

While the electron-withdrawing nature of the 1,2-dicarbonyl moiety activates the C-Br bond for rapid oxidative addition, it simultaneously creates a vulnerability: The Benzilic Acid Rearrangement .

In the presence of strong aqueous bases (e.g., NaOH, KOH) and heat—standard conditions for many Suzuki couplings—the 1,2-diketone undergoes a nucleophilic attack by hydroxide, followed by a 1,2-phenyl shift to form the undesired

This protocol is engineered to solve this chemoselectivity problem. It utilizes a mild phosphate buffering system and a sterically robust palladium catalyst to drive the cross-coupling to completion before the rearrangement can compete.

Mechanistic Insight & Reaction Design

The success of this reaction relies on balancing the catalytic cycle against the background decomposition pathway.

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the competitive pathways. The Green path is the desired cross-coupling; the Red path is the rearrangement failure mode.

Figure 1: Kinetic competition between the Palladium catalytic cycle (Green) and the base-mediated Benzilic Rearrangement (Red).

Critical Parameter Optimization

| Parameter | Recommended Choice | Scientific Justification |

| Catalyst | Pd(dppf)Cl₂ · DCM | The bidentate ferrocenyl ligand prevents |

| Base | K₃PO₄ (3.0 equiv) | A mild base ( |

| Solvent | 1,4-Dioxane / Water (4:1) | Dioxane solubilizes the organic benzil; the water fraction is minimal but essential for the boronate activation. |

| Temperature | 60°C - 70°C | High enough to cross the activation energy barrier for transmetallation, but low enough to minimize the rearrangement rate. Avoid Reflux. |

Experimental Protocol: The Self-Validating System

Scale: 1.0 mmol (Standardizable) Time: 4–6 Hours Atmosphere: Argon or Nitrogen (Strictly required)

Materials Checklist

-

3-Bromobenzil (289 mg, 1.0 mmol)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium phosphate tribasic (

), anhydrous (636 mg, 3.0 mmol) -

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

), complex with dichloromethane (41 mg, 5 mol%) -

1,4-Dioxane (8 mL, degassed)

-

Deionized Water (2 mL, degassed)

Step-by-Step Methodology

Phase 1: System Preparation (Inerting)

-

Vessel Prep: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under vacuum.

-

Solvent Degassing: Sparge the 1,4-dioxane/water mixture with argon for 15 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) species.

Phase 2: Reaction Assembly

-

Solids Addition: Charge the vessel with 3-bromobenzil, arylboronic acid,

, and the Pd catalyst. -

Inert Purge: Cap the vessel and cycle vacuum/argon three times.

-

Solvent Injection: Syringe the degassed solvent mixture into the vessel through the septum.

Phase 3: Reaction & Monitoring (The "Self-Validating" Step)

-

Heating: Place in a pre-heated oil block at 65°C .

-

TLC Check (t=1h): Spot reaction mixture vs. starting material (SM).

-

Eluent: 20% EtOAc in Hexanes.

-

Visual: SM (3-bromobenzil) is yellow.[1] Product is often yellow/orange.

-

Validation: If a colorless spot appears at the baseline (acidic), rearrangement is occurring. Lower temp to 50°C immediately.

-

Phase 4: Workup & Isolation

-

Quench: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL).

-

Scavenging (Optional): If Pd residue is high, stir organic layer with activated charcoal or a thiourea scavenger for 30 mins.

-

Drying: Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica Gel).

-

Gradient: 0%

15% EtOAc in Hexanes. -

Note: The diketone product is usually non-polar; the rearranged byproduct is polar and stays on the column.

-

Troubleshooting & Quality Control

Decision Tree for Common Failures

Figure 2: Troubleshooting logic flow for deviation management.

Quantitative Data Summary (Expected Yields)

| Coupling Partner (Boronic Acid) | Electronic Nature | Expected Yield | Notes |

| Phenyl | Neutral | 85-92% | Standard benchmark. |

| 4-Methoxyphenyl | Electron-Rich | 88-95% | Faster reaction; less rearrangement risk. |

| 4-Trifluoromethylphenyl | Electron-Poor | 65-75% | Slower transmetallation; higher risk of rearrangement. |

| 2-Methylphenyl | Sterically Hindered | 50-60% | Requires longer times; consider SPhos ligand. |

Downstream Applications

The resulting asymmetric benzils are direct precursors for:

-

Asymmetric Quinoxalines: Condensation with 1,2-diaminobenzene. Used in OLEDs and kinase inhibitors.

-

Lophine Derivatives: Condensation with benzaldehyde and ammonia to form imidazoles. Used as chemiluminescent agents.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Organic Chemistry Portal. (n.d.). Benzilic Acid Rearrangement.

-

Ishiyama, T., et al. (1993). Synthesis of Arylboronates via the Palladium-Catalyzed Cross-Coupling Reaction.[2] Journal of Organic Chemistry. (General grounding for Pd-catalyzed boronate chemistry).

-

BenchChem. (2025).[3] Comparative Analysis of Suzuki and Stille Coupling. (Reference for general base/solvent compatibility).

Sources

Guide to the Synthesis of 1-(3-bromophenyl)-2-phenyl-1,2-ethanedione via Oxidation of the α-Methylene Ketone

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the oxidation of 1-(3-bromophenyl)-2-phenylethanone, a common deoxybenzoin, to its corresponding 1,2-dione (benzil) derivative. The synthesis of α-diketones is a cornerstone transformation in organic chemistry, yielding critical synthons for various heterocyclic compounds, photoinitiators, and pharmacologically active molecules.[1][2] This guide details several field-proven protocols, delves into the mechanistic underpinnings of each method, and offers practical insights for researchers in synthetic chemistry and drug development. The presence of the bromophenyl moiety offers a valuable synthetic handle for subsequent cross-coupling reactions, enhancing the utility of the target molecule as a versatile intermediate.[3]

Introduction and Strategic Overview

The conversion of an α-methylene group adjacent to a carbonyl into a second carbonyl functionality is a fundamental transformation for the synthesis of 1,2-dicarbonyl compounds. These motifs are highly valuable in medicinal chemistry and materials science.[4][5] For the specific substrate, 1-(3-bromophenyl)-2-phenylethanone, the methylene group is activated by both the adjacent carbonyl and the phenyl ring, making it the prime target for oxidation.

Several robust methods exist for this transformation, each with distinct advantages concerning reagent toxicity, cost, reaction conditions, and scalability. This guide will focus on three primary, reliable methods:

-

Selenium Dioxide (Riley Oxidation): A classic, high-yielding method for this specific transformation.[6]

-

Copper(II) Bromide: A more economical and less toxic alternative to selenium compounds.

-

N-Bromosuccinimide (NBS) with subsequent hydrolysis: A two-step conceptual approach utilizing a common and manageable brominating agent.[7]

The selection of a particular method is a strategic decision based on laboratory resources, safety protocols, and the desired scale of the synthesis.

Mechanistic Foundations: Why These Methods Work

Understanding the reaction mechanism is critical for troubleshooting and optimization. The oxidation of the α-methylene group in deoxybenzoins proceeds through distinct pathways depending on the chosen oxidant.

Selenium Dioxide (SeO₂) Oxidation

The Riley oxidation is a well-established method for converting active methylene groups into carbonyls.[8] The reaction mechanism proceeds via the enol tautomer of the ketone.[9][10]

-

Enolization: The ketone first tautomerizes to its more reactive enol form.

-

Electrophilic Attack: The enol attacks the electrophilic selenium atom of SeO₂.

-

[9][11]-Sigmatropic Rearrangement: Following an initial ene-type reaction, a subsequent[9][11]-sigmatropic rearrangement occurs.

-

Hydrolysis: The resulting selenium-containing intermediate is unstable and readily hydrolyzes upon workup to yield the 1,2-dione and elemental selenium (as a red precipitate).[6][12]

Caption: Simplified mechanism of the Riley Oxidation.

Copper(II) Bromide (CuBr₂) Oxidation

Copper(II) halides are effective reagents for the α-halogenation of ketones.[13][14] The subsequent conversion to the dione can occur in situ or during workup.

-

α-Bromination: CuBr₂ acts as both a Lewis acid catalyst for enolization and a source of bromine, leading to the formation of 1-(3-bromophenyl)-2-bromo-2-phenylethanone.[15]

-

Hydrolysis/Substitution: The resulting α-bromoketone is susceptible to nucleophilic substitution by water (hydrolysis), often facilitated by a solvent like DMSO, which displaces the bromide to form a hemiacetal-like intermediate that collapses to the dione.

Caption: Key steps in the CuBr₂-mediated oxidation.

N-Bromosuccinimide (NBS) Mediated Oxidation

This approach explicitly separates the bromination and hydrolysis steps, offering a high degree of control.

-

α-Bromination: NBS, often with an acid or radical initiator, is a standard reagent for the selective bromination of the α-position of ketones to form the α-bromoketone intermediate.[7][16][17]

-

Hydrolysis: The isolated or in-situ generated α-bromoketone is then subjected to hydrolysis, typically using a solvent system containing water or by employing reagents like dimethyl sulfoxide (DMSO) at elevated temperatures, to yield the final 1,2-dione product.

Comparative Analysis of Methods

The optimal choice of synthetic route depends on a balance of factors including efficiency, safety, cost, and available equipment.

| Method | Key Reagents | Typical Solvent | Temp (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |

| Riley Oxidation | Selenium Dioxide (SeO₂) | Dioxane, Acetic Acid | 80-100 | 4-8 | 70-90 | High yield, well-established.[10] | SeO₂ is highly toxic and volatile; stoichiometric amounts of heavy metals. |

| Copper(II) Bromide | Copper(II) Bromide (CuBr₂) | Acetonitrile, Ethyl Acetate | Reflux | 2-6 | 65-85 | Less toxic and cheaper than SeO₂; operationally simple. | Requires stoichiometric copper salts; potential for competing side reactions. |

| NBS / Hydrolysis | N-Bromosuccinimide (NBS) | CCl₄, CH₃CN then DMSO/H₂O | 25-100 | 3-12 | 60-80 | NBS is an easy-to-handle solid; good control over the reaction.[16][18] | Can be a two-step process; may require radical initiators or acid catalysts. |

| Aerobic Oxidation | DABCO (catalyst), Air | DMF, DME | 90-110 | 12-24 | 75-95 | Environmentally friendly ("green"), uses air as the oxidant.[19][20] | Requires higher temperatures and longer reaction times; may require specific catalysts. |

Detailed Experimental Protocols

The following protocols are designed for a laboratory scale synthesis. All operations involving toxic reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selenium Dioxide (Riley) Oxidation

Principle: Direct oxidation of the α-methylene group using a stoichiometric amount of selenium dioxide.[6][10]

Materials & Reagents:

-

1-(3-bromophenyl)-2-phenylethanone (1.0 eq)

-

Selenium Dioxide (SeO₂), 99% (1.1 eq)

-

1,4-Dioxane (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite®

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Chromatography column

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-(3-bromophenyl)-2-phenylethanone (e.g., 2.75 g, 10.0 mmol) and 1,4-dioxane (50 mL).

-

Add selenium dioxide (1.22 g, 11.0 mmol) to the solution in one portion.

-

SAFETY NOTE: Selenium dioxide is highly toxic. Handle with extreme care in a fume hood.

-

Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring. A black precipitate of elemental selenium will begin to form.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes) until the starting material is consumed (typically 4-7 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (100 mL) and filter through a pad of Celite® to remove the selenium precipitate. Wash the pad with additional diethyl ether.

-

Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude yellow solid by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield 1-(3-bromophenyl)-2-phenyl-1,2-ethanedione as a yellow crystalline solid.

Protocol 2: Copper(II) Bromide Oxidation

Principle: α-Bromination of the ketone followed by in-situ hydrolysis to the 1,2-dione using copper(II) bromide.

Materials & Reagents:

-

1-(3-bromophenyl)-2-phenylethanone (1.0 eq)

-

Copper(II) Bromide (CuBr₂), 99% (2.2 eq)

-

Ethyl acetate and Chloroform (or Acetonitrile)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, suspend 1-(3-bromophenyl)-2-phenylethanone (e.g., 2.75 g, 10.0 mmol) and copper(II) bromide (4.91 g, 22.0 mmol) in a 1:1 mixture of ethyl acetate and chloroform (60 mL).

-

Heat the suspension to reflux with vigorous stirring. The dark color of Cu(II) will fade to the pale color of Cu(I) as the reaction proceeds.

-

Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

-

After completion, cool the mixture to room temperature and filter to remove the copper(I) bromide precipitate. Wash the solid with ethyl acetate.

-

Combine the filtrates and transfer to a separatory funnel. Wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure dione.

Workflow and Troubleshooting

A successful synthesis relies on careful execution and monitoring. The general workflow is applicable to most methods.

Caption: General experimental workflow for the synthesis.

Troubleshooting Common Issues:

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Reagent degradation (e.g., moisture-sensitive CuBr₂). | Increase reaction time or temperature cautiously. Ensure reagents are pure and anhydrous solvents are used where specified. |

| Low Yield | Mechanical losses during workup/filtration. Incomplete extraction. Side-product formation. | Ensure careful transfers. Perform extractions thoroughly. Re-evaluate reaction conditions (e.g., lower temperature) to minimize side reactions. |

| Complex Mixture of Products | Reaction temperature too high, leading to degradation. Over-oxidation. | Reduce reaction temperature. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |

| Difficulty in Purification | Product co-elutes with impurities. Oily product that won't crystallize. | Try a different solvent system for chromatography. Attempt recrystallization from a different solvent or solvent pair. |

Conclusion and Final Remarks

The oxidation of 1-(3-bromophenyl)-2-phenylethanone to its 1,2-dione derivative is a robust and valuable transformation. The choice between selenium dioxide, copper(II) bromide, or other methods like NBS oxidation should be guided by considerations of safety, cost, and scale. For laboratory-scale synthesis where yield is paramount, the Riley (SeO₂) oxidation remains a highly effective, albeit hazardous, option. The CuBr₂ method presents a balanced approach with good yields and a more favorable safety profile. Each protocol described herein is a self-validating system when coupled with diligent reaction monitoring and rigorous characterization of the final product, ensuring the synthesis of high-purity material essential for drug discovery and development pipelines.

References

- Baxendale Group. (n.d.). Unsaturated ketones via copper(II) bromide mediated oxidation.

- Methods of preparation of alpha-diketones and alpha-diketone monomers | Request PDF. (n.d.).

- Oxidation of Unsymmetrical Ketones using Selenium Dioxide - Chemistry Stack Exchange. (2020, August 27).

- Qi, C., Jiang, H., Huang, L., Chen, Z., & Chen, H. (2011). DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines. Synthesis, 2011(03), 387-396.

- Riley Oxidation | NROChemistry. (n.d.).

- Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism | ADICHEMISTRY. (n.d.).

- Corey, E. J., & Schaefer, J. P. (1960). Studies on the Mechanism of Oxidation of Ketones by Selenium Dioxide (Part I). Journal of the American Chemical Society, 82(4), 918–929.

- Benzil: Chemical property, Synthesis, and uses - ChemicalBook. (2024, September 11).

- Halogenation with Copper(II). II. Unsaturated Ketones | The Journal of Organic Chemistry. (n.d.).

- α-Diketone synthesis by oxidation - Organic Chemistry Portal. (n.d.).

- N-Bromosuccinimide - Wikipedia. (n.d.).

- Halogenation with Copper(II). I. Saturated Ketones and Phenol | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Different schiff base metal(II, III) complexes derived from benzil and its derivatives. (2022, December 5).

- Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions - ChemRxiv. (n.d.).

- Efficient Green Synthesis and Characterization of Benzil and its Derivatives Using Microwave Irradiation | Bentham Science Publishers. (2024, August 6).

- Green chemistry-mediated synthesis of benzil by using nano-MgO. (2014, March 3).

- N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).

- Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. (2026, January 24).

- CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents. (n.d.).

- Tanemura, K., Suzuki, T., Nishida, Y., Satsumabayashi, K., & Horaguchi, T. (2004). A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical communications (Cambridge, England), (3), 370–371.

- 5.5.2.2 Selenium Dioxide - NPTEL Archive. (n.d.).

Sources

- 1. Benzil: Chemical property, Synthesis, and uses_Chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. adichemistry.com [adichemistry.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Riley Oxidation | NROChemistry [nrochemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 17. A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents [patents.google.com]

- 19. DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines [organic-chemistry.org]

- 20. α-Diketone synthesis by oxidation [organic-chemistry.org]

palladium-catalyzed functionalization of 1-(3-Bromophenyl)-2-phenylethane-1,2-dione

An In-Depth Guide to the Palladium-Catalyzed Functionalization of 1-(3-Bromophenyl)-2-phenylethane-1,2-dione

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed functionalization of 1-(3-bromophenyl)-2-phenylethane-1,2-dione. This versatile substrate, featuring a reactive aryl bromide and a 1,2-dione moiety, serves as a valuable scaffold for creating complex molecular architectures. Palladium-catalyzed cross-coupling reactions have transformed organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This guide delves into the theoretical underpinnings, practical applications, and detailed experimental protocols for leveraging these powerful transformations.

Theoretical Framework: The Engine of Modern Synthesis

The remarkable success of palladium-catalyzed cross-coupling, a field recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, stems from a predictable and versatile catalytic cycle.[2] This cycle, common to many named reactions, allows for the precise construction of new bonds on an aromatic ring. The substrate, 1-(3-bromophenyl)-2-phenylethane-1,2-dione, contains an aryl bromide (Ar-Br), which is an ideal electrophilic partner for these reactions.

The general mechanism proceeds through three fundamental steps:[2][3][4]

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) complex. This is often the rate-determining step.[1][5]

-

Transmetalation (for Suzuki, Sonogashira, etc.): An organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide.[4][5] In reactions like the Heck coupling, this step is replaced by migratory insertion of an olefin.[3]

-

Reductive Elimination: The two organic fragments coupled on the palladium center are expelled, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][2]

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling.

The 1,2-dione functional group within the substrate is a versatile handle for subsequent transformations, such as the synthesis of quinoxalines and other heterocyclic systems, making the products of these coupling reactions highly valuable in medicinal chemistry and materials science.[6][7][8]

Application Notes: A Survey of Key Functionalizations

The aryl bromide on 1-(3-bromophenyl)-2-phenylethane-1,2-dione can be functionalized through several powerful palladium-catalyzed reactions. The choice of reaction depends on the desired final structure.

| Reaction Name | Coupling Partner | Bond Formed | Key Features & Rationale |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids/esters) | C(sp²) - C(sp²) or C(sp²) - C(sp³) | Excellent functional group tolerance, mild conditions, and low toxicity of boron reagents make this a first-choice reaction for many applications.[1][3][9] |

| Heck Reaction | Alkenes | C(sp²) - C(sp²) (alkenyl) | Forms a new substituted alkene. It is highly effective for creating styrenyl derivatives and is tolerant of many functional groups.[10][11][12] |

| Sonogashira Coupling | Terminal Alkynes | C(sp²) - C(sp) (alkynyl) | The most common method for synthesizing arylalkynes, which are crucial precursors for conjugated systems. Often requires a copper(I) co-catalyst.[1][13][14][15] |

| Buchwald-Hartwig Amination | Primary or Secondary Amines | C(sp²) - N | A premier method for forming aryl-amine bonds, essential for synthesizing anilines and their derivatives, which are ubiquitous in pharmaceuticals.[1][16][17][18] |

Table 1. Comparison of Major Palladium-Catalyzed Functionalization Reactions.

Causality in Reagent Selection

-

Catalyst/Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also widely used.[1]

-

Ligand: The choice of phosphine ligand is critical. It stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu₃P) often accelerate the oxidative addition and reductive elimination steps, allowing for the coupling of less reactive aryl chlorides or enabling reactions at lower temperatures.[4] For many standard couplings of aryl bromides, simpler ligands like triphenylphosphine (PPh₃) are sufficient.

-

Base: The base plays multiple roles. In Suzuki couplings, it activates the boronic acid to facilitate transmetalation.[19] In Heck and Sonogashira reactions, it neutralizes the hydrogen halide (HBr) produced.[11][15] In Buchwald-Hartwig aminations, it deprotonates the amine. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength of the base must be matched to the reaction to avoid side reactions like hydrolysis of the dione.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable method for the Suzuki-Miyaura coupling of 1-(3-bromophenyl)-2-phenylethane-1,2-dione with a generic arylboronic acid.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |

| 1-(3-Bromophenyl)-2-phenylethane-1,2-dione | 289.12 | 1.0 | 1.0 | 289 mg |

| Arylboronic Acid | - | 1.2 | 1.2 | Varies |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |

| 1,4-Dioxane | - | - | - | 8 mL |

| Deionized Water | - | - | - | 2 mL |

Table 2. Reagent quantities for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(3-bromophenyl)-2-phenylethane-1,2-dione (289 mg, 1.0 mmol), the selected arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Rationale: Combining the solids first in the reaction vessel is efficient and minimizes exposure of reagents to the atmosphere.

-

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize the Pd(0) catalyst.

-

Rationale: The active Pd(0) catalyst is sensitive to oxidation, which deactivates it. Maintaining an inert atmosphere is crucial for catalytic efficiency.[1]

-

-

Catalyst and Solvent Addition: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mol%). Reseal the flask and purge again with inert gas. Using syringes, add 1,4-dioxane (8 mL) and deionized water (2 mL).

-

Rationale: Pd(PPh₃)₄ is a reliable, air-stable precatalyst that is readily available. The dioxane/water solvent system is effective for dissolving both the organic substrate and the inorganic base, facilitating the reaction.[20]

-

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-18 hours.

-

Rationale: Heating provides the necessary activation energy for the oxidative addition step. Vigorous stirring ensures proper mixing in the biphasic system.

-

-

Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. Check for the consumption of the starting material.

-

Workup and Isolation: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. c. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL) to remove the base and other inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

-

Rationale: Chromatography is essential to remove unreacted starting materials, catalyst residues, and any side products.

-

Data Presentation and Expected Outcomes

The functionalized 1,2-dione products can be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product. The disappearance of the signals corresponding to the bromo-substituted aromatic ring and the appearance of new signals for the coupled aryl group are key indicators.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Yields for Suzuki-Miyaura couplings of aryl bromides are typically good to excellent (70-95%), depending on the electronic and steric properties of the boronic acid used.

Workflow and Troubleshooting

Figure 2: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Base is not strong enough or has poor solubility. | 1. Use a fresh bottle of catalyst or a different precatalyst.2. Ensure proper Schlenk technique; purge solvents with inert gas.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |

| Formation of Homo-coupling Product (Ar-Ar) | Oxygen contamination leading to side reactions. | Improve the degassing and inert atmosphere technique. |

| Debromination of Starting Material | Presence of protic impurities or side reaction pathways. | Ensure solvents are dry (if required by a specific protocol) and the inert atmosphere is maintained. |

| Low Isolated Yield after Chromatography | 1. Product is highly polar and sticks to silica.2. Product is volatile. | 1. Add a small amount of triethylamine or methanol to the eluent.2. Use care during solvent removal; avoid high vacuum for extended periods. |

Table 3. Troubleshooting Guide for Palladium-Catalyzed Coupling Reactions.

Conclusion

The palladium-catalyzed functionalization of 1-(3-bromophenyl)-2-phenylethane-1,2-dione provides a powerful and modular platform for the synthesis of a diverse array of complex organic molecules. By selecting the appropriate coupling partner and reaction conditions, researchers can readily access novel biaryl, styrenyl, alkynyl, and amino-substituted 1,2-diones. These products are not only of academic interest but also serve as high-value intermediates for the development of new pharmaceuticals, agrochemicals, and functional materials. The protocols and insights provided in this guide are intended to empower scientists to confidently and effectively utilize these transformative reactions in their research endeavors.

References

- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. 2010.

- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).

- Cross-Coupling Reactions Guide. MilliporeSigma.

- Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.

- Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes | Fiveable.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.

- Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.

- Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. ACS Omega.

- Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones.

- Synthesis and Applications of 1, 2-Diketones. Scientific Inquiry and Review - UMT Journals.

- Synthesis and applications of 1,2-diketones.

- Buchwald–Hartwig amin

- Heck reaction. Wikipedia.

- Heck Reaction. Organic Chemistry Portal.

- Buchwald-Hartwig Amin

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Sonogashira Coupling. Chemistry LibreTexts.

- Sonogashira Coupling. Organic Chemistry Portal.

- Sonogashira Cross-Coupling. J&K Scientific LLC.

- The Suzuki Reaction. UC Berkeley.

- Suzuki Coupling. Organic Chemistry Portal.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

Sources

- 1. jmcct.com [jmcct.com]

- 2. fiveable.me [fiveable.me]

- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.umt.edu.pk [journals.umt.edu.pk]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. mdpi.com [mdpi.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of bio-active heterocycles from 1,2-diketone precursors

Executive Summary

The 1,2-dicarbonyl moiety (benzil, glyoxal, butane-2,3-dione) represents a "privileged electrophile" in heterocyclic chemistry. Its contiguous electrophilic centers allow for rapid, convergent synthesis of nitrogen-rich heterocycles via double-condensation reactions. This guide details high-efficiency, green protocols for synthesizing Quinoxalines , Imidazoles , and 1,2,4-Triazines .

These scaffolds are critical in drug discovery, serving as the core pharmacophores in kinase inhibitors (e.g., p38 MAP kinase), antifungal agents, and intercalating antibiotics (e.g., Echinomycin).

Module A: Quinoxaline Synthesis (The "Green" Standard)

Target Scaffold: Quinoxaline (1,4-diazanaphthalene) Mechanism: Double condensation of 1,2-diamines with 1,2-diketones.

Technical Rationale

While traditional methods employ strong acids (HCl, AcOH) or reflux conditions, these often lead to oxidative degradation of electron-rich diamines. The protocol below utilizes a catalyst-free, solvent-driven approach in methanol. The high polarity and hydrogen-bond donating capability of MeOH activate the carbonyl carbons, facilitating nucleophilic attack without external Lewis acids.

Validated Protocol: Catalyst-Free Condensation

Reference Standard: Optimized based on green protocols (e.g., Thieme Connect, 2021).

Reagents:

-

1,2-Diketone (e.g., Benzil): 1.0 mmol

-

1,2-Diamine (e.g., o-Phenylenediamine): 1.1 mmol

-

Solvent: Methanol (MeOH), HPLC grade (5 mL)

Step-by-Step Workflow:

-

Dissolution: In a 20 mL scintillation vial, dissolve 1.0 mmol of the 1,2-diketone in 5 mL of MeOH. Ensure complete solvation (sonicate if necessary).

-

Addition: Add 1.1 mmol of o-phenylenediamine in a single portion at room temperature (25°C).

-

Reaction: Stir vigorously. A precipitate often forms within 1–5 minutes.

-

Checkpoint: Monitor TLC (20% EtOAc/Hexane). The yellow diketone spot should disappear rapidly.

-

-

Isolation:

-

If Solid Precipitates: Filter the solid, wash with cold MeOH (2 x 1 mL), and dry under vacuum.

-

If Soluble: Concentrate the solvent in vacuo and recrystallize from hot Ethanol/Water (9:1).

-

Yield Expectation: >90% isolated yield.

Mechanistic Pathway (DOT Visualization)

Caption: Figure 1. Step-wise condensation mechanism for Quinoxaline synthesis. Methanol acts as a dual solvent/promoter.

Module B: Trisubstituted Imidazole Synthesis

Target Scaffold: 2,4,5-Trisubstituted Imidazole (e.g., Lophine derivatives) Mechanism: Radziszewski Reaction (Modified 3-Component).

Technical Rationale

This is a multicomponent reaction (MCR) involving a 1,2-diketone, an aldehyde, and an ammonia source (Ammonium Acetate). The utility of this protocol lies in its modularity—changing the aldehyde allows for rapid Structure-Activity Relationship (SAR) exploration at the C2 position, a critical binding pocket interaction site in p38 kinase inhibitors.

Validated Protocol: Microwave-Assisted Synthesis

Reference Standard: Adapted from Organic Letters (2004) and recent green chemistry reviews.

Reagents:

-

1,2-Diketone (e.g., Benzil): 1.0 mmol

-

Aldehyde (e.g., Benzaldehyde): 1.0 mmol

-

Ammonium Acetate (NH₄OAc): 5.0 mmol (Excess is critical)

-

Solvent: Glacial Acetic Acid (2 mL) or Ethanol (for milder conditions).

Step-by-Step Workflow:

-

Preparation: Combine diketone, aldehyde, and NH₄OAc in a microwave-safe process vial (10 mL).

-

Irradiation: Cap the vial. Set microwave reactor to:

-

Temperature: 140°C

-

Hold Time: 5 minutes

-

Pressure Limit: 250 psi

-

-

Quench: Pour the hot reaction mixture into crushed ice-water (50 mL).

-

Neutralization: Adjust pH to ~8 using Ammonium Hydroxide (NH₄OH) to ensure the imidazole is in its free base form (not the acetate salt).

-

Purification: Filter the precipitate. Recrystallize from Acetone/Water.

Data Summary:

| Component | Role | Stoichiometry | Critical Note |

| 1,2-Diketone | Backbone (C4-C5) | 1.0 equiv | Steric bulk here slows reaction. |

| Aldehyde | C2 Source | 1.0 equiv | Electron-withdrawing groups accelerate reaction. |

| NH₄OAc | N Source | 5.0 equiv | Must be in excess to prevent side-products. |

Mechanistic Pathway (DOT Visualization)

Caption: Figure 2. Radziszewski reaction pathway. The aldehyde determines C2 diversity, while the diketone sets the C4/C5 backbone.

Module C: 1,2,4-Triazine Synthesis